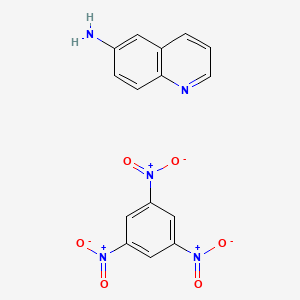
Quinolin-6-amine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-6-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, while 1,3,5-trinitrobenzene is an aromatic compound with three nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-6-amine typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form quinoline .
For the preparation of 1,3,5-trinitrobenzene, nitration of benzene or methylbenzene (toluene) is commonly used. The nitration process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting product is 1,3,5-trinitrobenzene, which can be further purified through recrystallization.
Industrial Production Methods
Industrial production of quinoline and its derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient mixing and heat transfer . For 1,3,5-trinitrobenzene, industrial nitration processes are employed, with careful control of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of quinoline and trinitrobenzene
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents for quinoline derivatives.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing nitro groups.
Substitution: Nitration, sulfonation, and halogenation reactions are typically carried out using concentrated acids and halogens
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of trinitrobenzene.
Substitution: Various substituted quinoline and trinitrobenzene derivatives
Scientific Research Applications
Quinolin-6-amine;1,3,5-trinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinolin-6-amine;1,3,5-trinitrobenzene involves its interaction with biological molecules. Quinoline derivatives can intercalate with DNA, inhibiting DNA synthesis and causing cell death . Trinitrobenzene derivatives can generate reactive oxygen species, leading to oxidative stress and cell damage . These mechanisms make the compound a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
1,3,5-Trinitrobenzene: An aromatic compound with three nitro groups attached to a benzene ring.
2-Methyl-1,3,5-trinitrobenzene (TNT): A well-known explosive compound.
Uniqueness
Quinolin-6-amine;1,3,5-trinitrobenzene is unique due to its combination of quinoline and trinitrobenzene structures, which imparts both the aromatic stability of quinoline and the reactivity of trinitrobenzene. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61653-18-7 |
|---|---|
Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
quinolin-6-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-8-3-4-9-7(6-8)2-1-5-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
WCVLCUHBTCPLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


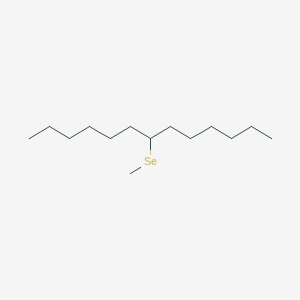
![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
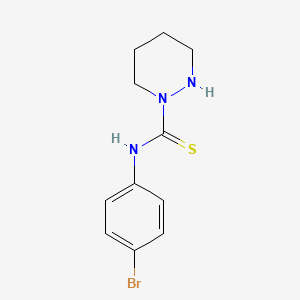
stannane](/img/structure/B14568175.png)
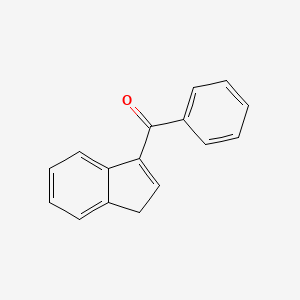
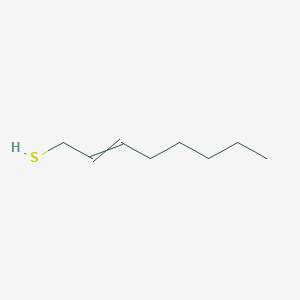

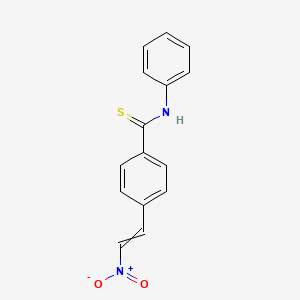
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
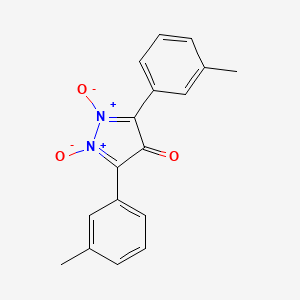
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
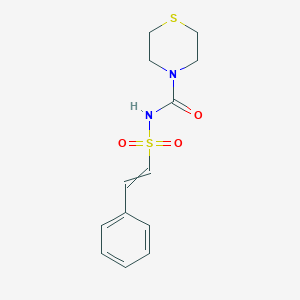
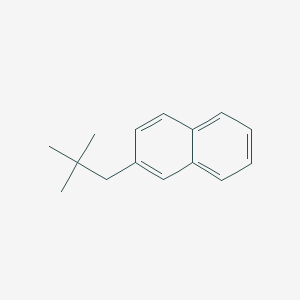
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
